molecular formula C13H10ClF2N B471287 (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine CAS No. 723753-79-5

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine

Cat. No.: B471287
CAS No.: 723753-79-5
M. Wt: 253.67g/mol
InChI Key: SMJDEMQXUJTDDK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine is an organic compound that features a combination of chloro, fluoro, and amine functional groups

Scientific Research Applications

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine typically involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated amine products.

    Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenyl isocyanate
  • 3-Chloro-4-fluorophenyl acetate

Uniqueness

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJDEMQXUJTDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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